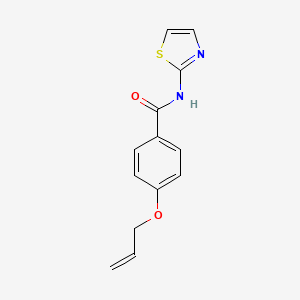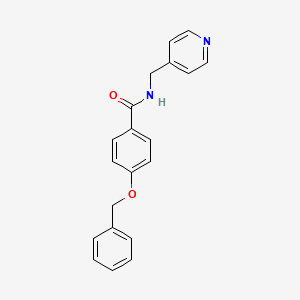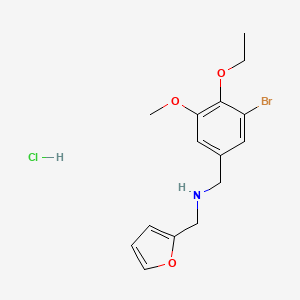
4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide
説明
4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide, also known as ATB-346, is a novel drug compound that has been developed for the treatment of pain and inflammation. It is a non-steroidal anti-inflammatory drug (NSAID) that has been modified to reduce gastrointestinal toxicity while maintaining its anti-inflammatory properties.
作用機序
4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide is a prodrug that is converted to its active form, H2S-4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide, by the action of enzymes in the body. H2S-4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, H2S-4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide reduces inflammation and pain without affecting the production of protective prostaglandins in the stomach.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to sites of inflammation. In addition, this compound has been shown to reduce oxidative stress, which is a key contributor to inflammation and tissue damage.
実験室実験の利点と制限
One of the main advantages of 4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide is its reduced gastrointestinal toxicity compared to traditional NSAIDs. This makes it a safer alternative for long-term use in the treatment of chronic pain and inflammation. However, one limitation of this compound is its limited availability for research purposes. As a novel drug compound, it is not yet widely available for use in preclinical studies.
将来の方向性
There are several future directions for the research and development of 4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide. One direction is to investigate its potential for the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Another direction is to explore its potential for combination therapy with other drugs, such as opioids or cannabinoids, for the treatment of chronic pain. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its availability for research purposes.
科学的研究の応用
4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its anti-inflammatory and analgesic effects in preclinical models of pain and inflammation. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. This compound has also been shown to be effective in reducing the production of inflammatory cytokines and prostaglandins, which are key mediators of inflammation and pain.
特性
IUPAC Name |
4-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h2-7,9H,1,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTNAALUZQBASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4403772.png)
![2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4403777.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4403783.png)

![1-[4-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4403809.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)
![2-(4-chlorophenyl)-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4403820.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)

amine hydrochloride](/img/structure/B4403842.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)
